molecular formula C5H7NO2 B2944292 (R)-4-Vinyloxazolidin-2-one CAS No. 154334-64-2

(R)-4-Vinyloxazolidin-2-one

Cat. No.: B2944292
CAS No.: 154334-64-2
M. Wt: 113.116
InChI Key: WRQDRNWXVRNPFT-SCSAIBSYSA-N
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Description

®-4-Vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a vinyl group attached to the nitrogen atom of the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Vinyloxazolidin-2-one typically involves the reaction of ®-glycidol with vinyl isocyanate under controlled conditions. The reaction proceeds via the formation of an intermediate, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of ®-4-Vinyloxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-4-Vinyloxazolidin-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as organolithium or Grignard reagents are used under anhydrous conditions.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinone derivatives.

Scientific Research Applications

®-4-Vinyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Vinyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The vinyl group can participate in various chemical reactions, allowing for the introduction of functional groups at specific positions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of the reactions.

Comparison with Similar Compounds

    (S)-4-Vinyloxazolidin-2-one: The enantiomer of ®-4-Vinyloxazolidin-2-one, with similar chemical properties but opposite chirality.

    4-Vinyl-1,3-oxazolidin-2-one: A non-chiral analog with similar reactivity but lacking the chiral center.

    4-Vinyloxazolidin-2-thione: A sulfur-containing analog with different reactivity due to the presence of sulfur.

Uniqueness: ®-4-Vinyloxazolidin-2-one is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions while maintaining control over stereochemistry sets it apart from other similar compounds.

Properties

IUPAC Name

(4R)-4-ethenyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQDRNWXVRNPFT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1COC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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